![molecular formula C13H21N B14476271 11-Methylbicyclo[4.4.1]undecane-11-carbonitrile CAS No. 71716-36-4](/img/structure/B14476271.png)
11-Methylbicyclo[4.4.1]undecane-11-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methylbicyclo[441]undecane-11-carbonitrile is a bicyclic compound characterized by its unique structure, which includes a nitrile group attached to a bicyclo[441]undecane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methylbicyclo[4.4.1]undecane-11-carbonitrile typically involves the formation of the bicyclic framework followed by the introduction of the nitrile group. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The nitrile group can then be introduced through reactions such as nucleophilic substitution or addition of cyanide sources.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
11-Methylbicyclo[4.4.1]undecane-11-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium cyanide (NaCN) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines.
Scientific Research Applications
11-Methylbicyclo[4.4.1]undecane-11-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may have biological activity, making it useful in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 11-Methylbicyclo[4.4.1]undecane-11-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in various interactions, including hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
11-Methylbicyclo[4.4.1]undecane-11-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
11-Methylbicyclo[4.4.1]undecane-11-methanol: Contains a hydroxyl group instead of a nitrile group.
11-Methylbicyclo[4.4.1]undecane-11-amine: Features an amine group in place of the nitrile group.
Uniqueness
11-Methylbicyclo[4.4.1]undecane-11-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
71716-36-4 |
|---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
11-methylbicyclo[4.4.1]undecane-11-carbonitrile |
InChI |
InChI=1S/C13H21N/c1-13(10-14)11-6-2-3-7-12(13)9-5-4-8-11/h11-12H,2-9H2,1H3 |
InChI Key |
ZBBRIOYJVZLSFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCCCC1CCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


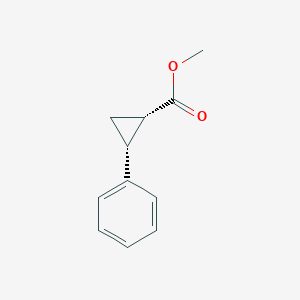
![(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine](/img/structure/B14476202.png)
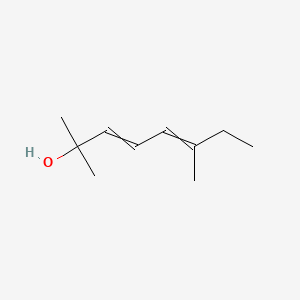
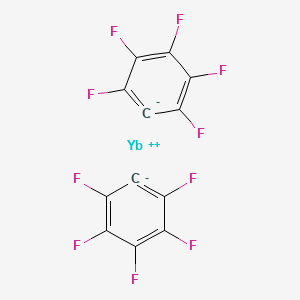
![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-butoxyphenyl)acetate](/img/structure/B14476222.png)
![(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide](/img/structure/B14476228.png)

![Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14476253.png)
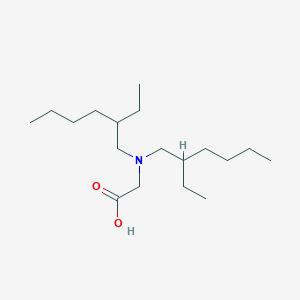
![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)
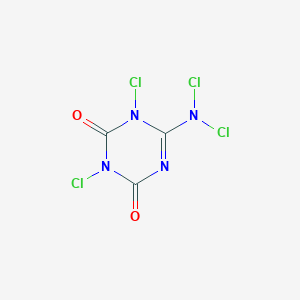

![3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile](/img/structure/B14476276.png)
![(8R,9S,10S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-2'H-spiro[cyclopenta[a]phenanthrene-17,3'-furan]](/img/structure/B14476280.png)
